molecular formula C7H16N2 B573807 N1,N1-dimethylcyclopentane-1,3-diamine CAS No. 167466-02-6

N1,N1-dimethylcyclopentane-1,3-diamine

Cat. No.: B573807
CAS No.: 167466-02-6
M. Wt: 128.219
InChI Key: JKGFHDQYKCAVBW-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N1-dimethylcyclopentane-1,3-diamine is a cyclic diamine with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol. This compound has gained significant attention in the field of science due to its varied applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethylcyclopentane-1,3-diamine typically involves the reaction of 1,3-cyclopentanediamine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the methylation process .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar methylation reactions. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethylcyclopentane-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1,N1-dimethyl-1,3-cyclopentanedione, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N1,N1-dimethylcyclopentane-1,3-diamine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Industry: Used as an intermediate in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N1,N1-dimethylcyclopentane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1,N1-dimethylcyclopentane-1,3-diamine include other cyclic diamines such as:

  • 1,3-Cyclopentanediamine
  • N1,N1-Dimethyl-1,2-cyclohexanediamine
  • N1,N1-Dimethyl-1,4-cyclohexanediamine

Uniqueness

This compound is unique due to its specific cyclic structure and the presence of two methyl groups on the nitrogen atoms. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-N,3-N-dimethylcyclopentane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)7-4-3-6(8)5-7/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGFHDQYKCAVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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